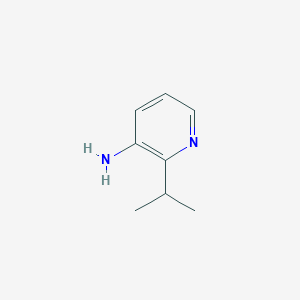

2-异丙基吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Isopropylpyridin-3-amine is a compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is also known as IPA.

Molecular Structure Analysis

The molecular structure of 2-Isopropylpyridin-3-amine consists of a pyridine ring with an isopropyl group at the 2nd position and an amine group at the 3rd position .Physical And Chemical Properties Analysis

The predicted density of 2-Isopropylpyridin-3-amine is 1.008±0.06 g/cm3 . The predicted boiling point is 248.9±20.0 °C .作用机制

2-Isopropylpyridin-3-amine has several mechanisms of action. It can act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It can also act as an agonist of receptors, such as the serotonin receptor 5-HT2A. It can also act as an antagonist of receptors, such as the mu opioid receptor.

Biochemical and Physiological Effects

2-Isopropylpyridin-3-amine has a wide range of biochemical and physiological effects. It can act as a vasodilator, which can help reduce blood pressure. It can also act as an anti-inflammatory, which can help reduce inflammation. It can also act as an analgesic, which can help reduce pain. It can also act as an anti-convulsant, which can help reduce seizures.

实验室实验的优点和局限性

2-Isopropylpyridin-3-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored at room temperature. One limitation is that it may be toxic in large doses and should be handled with care.

未来方向

There are several potential future directions for 2-Isopropylpyridin-3-amine. One potential direction is to further explore its use as an intermediate in the synthesis of a variety of organic compounds. Another potential direction is to explore its use as a therapeutic agent for various diseases. Additionally, further research into its mechanism of action could lead to the development of more effective drugs. Finally, further research into its biochemical and physiological effects could lead to the development of more effective treatments for various conditions.

合成方法

2-Isopropylpyridin-3-amine can be synthesized through several methods, including the reaction of 2-methoxypyridine with isopropyl bromide in the presence of sodium hydroxide. The reaction yields a crude product that can then be purified by distillation. Other methods of synthesis include the reaction of 2-chloropyridine with isopropyl bromide, the reaction of 2-chloropyridine with isopropyl amine, and the reaction of 2-amino-3-chloropyridine with isopropyl bromide.

科学研究应用

非活化亚甲基C (sp 3 )-H键的不同和不对称官能化导向基团

2-异丙基吡啶-3-胺,也称为2-(吡啶-2-基)异丙基(PIP)胺,已被用作非活化亚甲基C-H键的不同官能化和对映异构体区分的导向基团(DG) . 该过程涉及使用强配位双齿DG,其能够将非活化β-亚甲基C (sp 3 )-H键的不同官能化,以钯催化剂形成C-O、C-N、C-C和C-F键 .

无偏亚甲基C (sp 3 )-H键的不对称官能化

已发现将PIP胺与轴手性配体结合可促进无偏亚甲基C (sp 3 )-H键的不对称官能化 . 这是C-H活化领域一个具有挑战性的研究课题,有待解决 .

N- (吡啶-2-基)酰胺的合成

N- (吡啶-2-基)酰胺是在不同的反应条件下由α-溴酮和2-氨基吡啶合成的 . 反应条件温和且无金属,该过程由I2和TBHP促进 .

3-溴咪唑[1,2-a]吡啶的合成

3-溴咪唑[1,2-a]吡啶是在不同的反应条件下由α-溴酮和2-氨基吡啶获得的 . 进一步溴化促进了形成咪唑[1,2-a]吡啶的环化 .

药物应用

氨基吡啶,如2-异丙基吡啶-3-胺,是许多具有重要生物学和治疗价值的分子中的药效团 . 特别是,N- (吡啶-2-基)酰胺和咪唑[1,2-a]吡啶近年来因其多种药用用途而受到高度关注 .

C–C键断裂

N- (吡啶-2-基)酰胺是通过I2和TBHP促进的C–C键断裂形成的 . 这种通过C–C键断裂直接构建酰胺的方法很有吸引力 .

属性

IUPAC Name |

2-propan-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGIMZHZSHEPSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)